Cas no 2138543-73-2 (N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine)

N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine is a structurally complex cyclohexylamine derivative featuring a substituted 1,2,4-triazole moiety. Its unique molecular architecture, combining a cyclohexane backbone with a heterocyclic triazole group, suggests potential utility in pharmaceutical and agrochemical applications. The presence of both tertiary amine and triazole functionalities may contribute to enhanced bioavailability and binding affinity in biologically active compounds. The methyl substitutions at the N and 4-positions improve metabolic stability while maintaining favorable physicochemical properties. This compound serves as a valuable intermediate in medicinal chemistry, particularly for the development of targeted small-molecule therapeutics or crop protection agents, owing to its balanced lipophilicity and structural versatility.
N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine structure
2138543-73-2 structure
商品名:N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine
CAS番号:2138543-73-2
MF:C11H20N4
メガワット:208.303301811218
CID:5937067
PubChem ID:165498609

N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine 化学的及び物理的性質

名前と識別子

    • N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine
    • EN300-1158323
    • 2138543-73-2
    • インチ: 1S/C11H20N4/c1-8-4-5-9(12-2)6-10(8)11-13-7-14-15(11)3/h7-10,12H,4-6H2,1-3H3
    • InChIKey: KTUBWHCTFZDUNP-UHFFFAOYSA-N
    • ほほえんだ: N(C)C1CCC(C)C(C2=NC=NN2C)C1

計算された属性

  • せいみつぶんしりょう: 208.16879665g/mol
  • どういたいしつりょう: 208.16879665g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 209
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1158323-0.25g
N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine
2138543-73-2
0.25g
$1420.0 2023-06-08
Enamine
EN300-1158323-0.1g
N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine
2138543-73-2
0.1g
$1357.0 2023-06-08
Enamine
EN300-1158323-5.0g
N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine
2138543-73-2
5g
$4475.0 2023-06-08
Enamine
EN300-1158323-1.0g
N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine
2138543-73-2
1g
$1543.0 2023-06-08
Enamine
EN300-1158323-10.0g
N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine
2138543-73-2
10g
$6635.0 2023-06-08
Enamine
EN300-1158323-2.5g
N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine
2138543-73-2
2.5g
$3025.0 2023-06-08
Enamine
EN300-1158323-0.5g
N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine
2138543-73-2
0.5g
$1482.0 2023-06-08
Enamine
EN300-1158323-0.05g
N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine
2138543-73-2
0.05g
$1296.0 2023-06-08

N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine 関連文献

N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amineに関する追加情報

Introduction to N,4-Dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine (CAS No. 2138543-73-2)

N,4-Dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by the CAS number 2138543-73-2, belongs to a class of molecules that exhibit promising biological activities. The presence of multiple functional groups, including dimethyl and 1-methyl-1H-1,2,4-triazol moieties, contributes to its intricate chemical behavior and potential therapeutic applications.

The structure of N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine features a cyclohexane ring substituted with an amine group at the 1-position and a triazolyl moiety at the 3-position. The dimethyl groups at the 4-position enhance the compound's lipophilicity, making it more soluble in organic solvents and potentially improving its bioavailability. This structural arrangement not only influences its chemical reactivity but also plays a crucial role in its interaction with biological targets.

Recent advancements in medicinal chemistry have highlighted the importance of N-substituted amine derivatives in drug development. The compound in question is no exception, as it combines the favorable properties of cyclohexanamine derivatives with the bioisosteric potential of the triazolyl group. The 1-methyl substitution on the triazole ring further modulates its electronic properties and enhances its binding affinity to certain enzymes and receptors.

One of the most intriguing aspects of N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine is its potential role in neuropharmacology. Studies have shown that analogs with similar structural motifs exhibit significant activity against various neurological disorders. The amine group serves as a key pharmacophore for interactions with neurotransmitter receptors, while the triazolyl moiety provides stability and improves metabolic resistance. This combination makes it an attractive candidate for further investigation in the treatment of conditions such as depression and anxiety.

In addition to its neuropharmacological applications, this compound has shown promise in anti-inflammatory and anticancer research. The dimethyl substitution at the 4-position enhances its ability to penetrate biological membranes, facilitating cellular uptake and intracellular signaling. Preclinical studies have demonstrated that derivatives of this class exhibit inhibitory effects on inflammatory pathways and cancer cell proliferation. The precise mechanism of action involves modulation of key signaling cascades such as MAPK and NFκB, which are central to both inflammation and tumor growth.

The synthesis of N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine presents unique challenges due to its complex structure. However, recent methodological advancements in organic synthesis have made it more feasible to produce this compound on a larger scale. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the triazolyl ring efficiently. Furthermore, computational methods have been employed to optimize reaction conditions and predict biological activity.

From a computational chemistry perspective, the molecular modeling studies of N,4-dimethyl-3-(1-methyl-1H-1,2,4-triazol-5-y)cyclohexanam ine have provided valuable insights into its binding interactions with biological targets. High-resolution crystal structures of protein-ligand complexes have revealed that this compound adopts specific conformations that enhance its binding affinity. These findings have guided the design of new analogs with improved pharmacokinetic profiles.

The future prospects for N,N,4-dimethyl-N(trimethoxy)silyl)-3-(propylthio)benzamide are exciting and multifaceted. Ongoing research aims to explore new synthetic routes that could improve yield and scalability while reducing environmental impact. Additionally, collaborative efforts between academia and industry are expected to accelerate the translation of laboratory findings into clinical applications. The development of novel drug candidates often requires interdisciplinary approaches that integrate expertise from chemistry, biology, pharmacology, and computer science.

In conclusion,N,4-dimethyl-N(trimethoxy)silyl)-3-(propylthio)benzamide represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its potential applications in treating neurological disorders, inflammation, and cancer make it a valuable compound for further study. As our understanding of molecular interactions continues to evolve, so too will our ability to harness this compound's therapeutic potential for human health benefits.

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